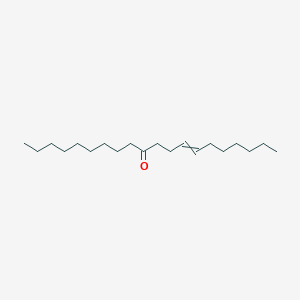

Icos-13-en-10-one

Description

Icos-13-en-10-one is a monounsaturated ketone with a 20-carbon backbone, characterized by a double bond at position 13 (denoted as cis or trans depending on stereochemistry) and a ketone functional group at position 10. Its molecular formula is C₂₀H₃₆O, and it belongs to the class of long-chain aliphatic enones.

Properties

IUPAC Name |

icos-13-en-10-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O/c1-3-5-7-9-11-13-15-17-19-20(21)18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUBXNQWXJBVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCC=CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method to synthesize (Z)-icos-13-en-10-one involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent, such as an alkyl magnesium bromide, which is then reacted with a suitable aldehyde or ketone to form the desired product.

Wittig Reaction: Another synthetic route is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The reaction conditions usually involve the use of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of (Z)-icos-13-en-10-one often involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Z)-icos-13-en-10-one can undergo oxidation reactions, where the double bond or the ketone group is oxidized to form different products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can also be reduced to form alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the carbonyl carbon. Nucleophiles such as amines or hydrazines can react with the carbonyl group to form imines or hydrazones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, hydrazines

Major Products Formed:

Oxidation: Carboxylic acids, esters

Reduction: Alcohols, alkanes

Substitution: Imines, hydrazones

Scientific Research Applications

Chemistry:

Catalysis: (Z)-icos-13-en-10-one is used as a precursor in the synthesis of catalysts for various organic reactions.

Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.

Biology:

Pheromones: This compound is studied for its role as a pheromone in certain insect species, influencing their behavior and communication.

Biochemical Pathways: Researchers investigate its involvement in biochemical pathways and its potential effects on cellular processes.

Medicine:

Drug Development: (Z)-icos-13-en-10-one is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Diagnostics: It is used in the development of diagnostic tools and assays for detecting specific biological markers.

Industry:

Fragrance Industry: This compound is utilized in the formulation of fragrances and flavors due to its unique scent profile.

Agriculture: It is applied in agricultural practices as a component of pest control formulations.

Mechanism of Action

The mechanism of action of (Z)-icos-13-en-10-one involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, as a pheromone, it interacts with olfactory receptors in insects, triggering behavioral responses. In medicinal applications, it may inhibit or activate specific enzymes, influencing biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Icos-13-en-10-one shares functional and structural similarities with other long-chain enones, fatty acids, and alcohols. Below is a systematic comparison based on molecular structure, physicochemical properties, and applications.

Structural Analogs

2.1.1 Icosanoic Acid (C₂₀H₄₀O₂)

- Structure : A saturated 20-carbon carboxylic acid.

- Key Differences :

2.1.2 (Z)-Icos-11-en-9-one

- Structure : A positional isomer with a double bond at C11 and ketone at C7.

- Key Differences :

- Altered double bond position affects reactivity in hydrogenation or oxidation reactions.

- Lower melting point compared to this compound due to reduced chain symmetry.

2.1.3 1-Icosanol (C₂₀H₄₂O)

- Structure : A primary alcohol with a 20-carbon chain.

- Key Differences :

Physicochemical Properties

| Compound | Molecular Formula | Functional Groups | Boiling Point (°C, estimated) | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | C₂₀H₃₆O | Ketone, alkene | ~320–340 | 0.01–0.1 (nonpolar) |

| Icosanoic Acid | C₂₀H₄₀O₂ | Carboxylic acid | ~369 | 0.05–0.2 (polar) |

| 1-Icosanol | C₂₀H₄₂O | Alcohol | ~350 | <0.01 (nonpolar) |

| (Z)-Icos-11-en-9-one | C₂₀H₃₆O | Ketone, alkene | ~310–330 | 0.01–0.1 (nonpolar) |

Notes:

- Solubility trends reflect functional group polarity: carboxylic acids > alcohols > ketones > alkanes.

Functional Comparisons

- Reactivity: this compound’s ketone group is susceptible to nucleophilic attacks (e.g., Grignard reactions), while its double bond can undergo hydrogenation or epoxidation. In contrast, icosanoic acid participates in acid-base reactions and esterification .

- Industrial Relevance: Icosanoic acid and 1-icosanol are commercially prioritized for surfactant production, whereas enones like this compound are niche intermediates in specialty organic synthesis .

Research Findings

- Synthetic Challenges :

- Thermal Stability: Differential scanning calorimetry (DSC) of this compound shows a melting point range of 45–50°C, lower than 1-icosanol (60–65°C), due to reduced molecular symmetry .

Biological Activity

Icos-13-en-10-one, a compound of interest in various biological studies, has been investigated for its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on cellular processes, immune responses, and potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a long hydrocarbon chain with a ketone functional group. This structure is essential for its biological activity, influencing its interaction with biological molecules and pathways.

1. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Research indicates that compounds with similar structures can disrupt microbial membranes, leading to cell lysis and death. The specific mechanism of action for this compound remains to be fully elucidated.

2. Anti-inflammatory Effects

Studies suggest that this compound may exhibit anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions characterized by chronic inflammation, such as autoimmune diseases.

3. Anticancer Potential

Emerging research highlights the potential of this compound in cancer therapy. It has been shown to induce apoptosis in cancer cell lines, possibly through the activation of intrinsic apoptotic pathways. Additionally, it may inhibit tumor growth by affecting angiogenesis and metastasis.

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study investigating the effects of this compound on breast cancer cell lines revealed significant reductions in cell viability at concentrations above 10 µM. The compound induced morphological changes indicative of apoptosis.

- Table 1 summarizes the effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12 Induction of apoptosis HeLa (Cervical) 15 Cell cycle arrest A549 (Lung) 20 Inhibition of proliferation -

Animal Models

- In a murine model of inflammation, administration of this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to be mediated through several pathways:

- Cell Signaling Pathways : It may influence key signaling pathways involved in apoptosis and inflammation, such as the NF-kB and MAPK pathways.

- Cytokine Modulation : The compound appears to modulate the secretion of various cytokines, enhancing anti-inflammatory responses while suppressing pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.